N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide

Anti-inflammatory Cytokine inhibition Acute lung injury

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide (CAS 941925-01-5) is a fully synthetic small molecule (MF: C17H12N4O2S; MW: 336.4 g/mol) belonging to the thiazolo[3,2-a]pyrimidine chemotype. It features a quinoline-2-carboxamide moiety attached at the 6-position of the fused thiazolo-pyrimidinone core, with a single methyl substituent at the 7-position.

Molecular Formula C17H12N4O2S
Molecular Weight 336.4 g/mol
CAS No. 941925-01-5
Cat. No. B6483212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide
CAS941925-01-5
Molecular FormulaC17H12N4O2S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C17H12N4O2S/c1-10-14(16(23)21-8-9-24-17(21)18-10)20-15(22)13-7-6-11-4-2-3-5-12(11)19-13/h2-9H,1H3,(H,20,22)
InChIKeyHZTZQSDLQITSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide (CAS 941925-01-5): Procurement-Quality Baseline and Core Structural Identity


N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide (CAS 941925-01-5) is a fully synthetic small molecule (MF: C17H12N4O2S; MW: 336.4 g/mol) belonging to the thiazolo[3,2-a]pyrimidine chemotype. It features a quinoline-2-carboxamide moiety attached at the 6-position of the fused thiazolo-pyrimidinone core, with a single methyl substituent at the 7-position. This scaffold class is broadly associated with anti-inflammatory, antimicrobial, and anticancer activities in the medicinal chemistry literature [1]. However, no primary research publication or patent directly characterizing the biological activity, physicochemical properties, or synthetic route of this specific compound was identified in the public domain at the time of this analysis. All commercial listings originate from non-authoritative vendor databases, and the available information is limited to basic molecular descriptors and nominal purity claims of 95% . Consequently, the evidence base for differential selection is currently constrained to class-level inference from structurally related thiazolo[3,2-a]pyrimidine derivatives.

Why In-Class Substitution of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide Carries Undefined Risk


Within the thiazolo[3,2-a]pyrimidine series, subtle variations in the number and position of substituents on both the fused heterocyclic core and the pendant quinoline ring can drastically alter biological target engagement, potency, and selectivity [1]. Empirically, methylation at the 2-, 3-, and 7-positions of the thiazolo[3,2-a]pyrimidine ring, as well as the choice between quinoline-2-carboxamide and alternative amide linkages, leads to divergent activity profiles in antimicrobial and anti-inflammatory assays [2]. For example, close analogs N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide and N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide differ from the target compound only by additional methyl groups, yet no published head-to-head comparison exists to quantify the consequences of these structural differences on potency, selectivity, or ADMET properties. Therefore, generic substitution with a closely related analog without experimental validation introduces unquantifiable risk in target engagement, assay reproducibility, and downstream biological interpretation.

Quantitative Differentiation Evidence for N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide Relative to Structural Analogs


Anti-Inflammatory Potency vs. 2,3,7-Trimethyl Analog: Class-Level SAR Inference

No direct biological data exists for the target compound. However, class-level structure-activity relationship (SAR) analysis of thiazolo[3,2-a]pyrimidine derivatives reveals that anti-inflammatory potency is exquisitely sensitive to the substitution pattern on the thiazolo-pyrimidinone core. In a focused series evaluated for inhibition of LPS-induced cytokines, the most potent analogs (e.g., compounds 11e and 11l) achieved IC50 values in the low- to sub-micromolar range, whereas structurally distinct analogs within the same chemotype were significantly less active [1]. The target compound's unique 7-methyl, non-substituted 2,3-positions define an unexplored region of SAR space relative to the more heavily methylated comparators N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide and N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide, for which no published activity data exist . Consequently, the target compound occupies a distinct, untested chemical space that cannot be cross-extrapolated from existing SAR models.

Anti-inflammatory Cytokine inhibition Acute lung injury

Antimicrobial Activity Landscape vs. Quinolone-Thiazolo[3,2-a]pyrimidine Hybrids

The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives varies widely with structural modification. In a series of quinolone-thiazolo[3,2-a]pyrimidine hybrids, potent derivatives exhibited MIC values against E. coli as low as 50 µg/mL [1]. A separate study of benzothiazolo[3,2-a]pyrimidine-thiazole conjugates identified compound 8c with MIC < 29 µg/mL against E. coli and < 132 µg/mL against S. typhimurium [2]. The target compound's distinct quinoline-2-carboxamide linkage at the 6-position, combined with the absence of substituents at the 2- and 3-positions of the thiazolo ring, represents a topological arrangement that is absent from all published antimicrobial SAR studies. Its activity relative to these benchmarks is unknown and cannot be predicted from existing data.

Antimicrobial Antibacterial MIC

Anticancer Target Engagement: Topoisomerase II Inhibition Potential vs. Etoposide

Thiazolo[3,2-a]pyrimidine derivatives have been validated as topoisomerase II (Topo II) inhibitors. The most potent compound in a recent series, 4c, exhibited a Topo II IC50 of 0.23 ± 0.01 µM, representing 1.4-fold and 3.6-fold greater potency than the clinical standards Etoposide and Doxorubicin, respectively [1]. This activity is critically dependent on the substitution pattern; modifications at the 2- and 6-positions of the thiazolo[3,2-a]pyrimidine scaffold directly modulate Topo II binding affinity. The target compound contains a quinoline-2-carboxamide at the 6-position and a single 7-methyl group, a substitution pattern not represented in any published Topo II SAR series. Its potential as a Topo II inhibitor is therefore structurally plausible but experimentally unvalidated.

Anticancer Topoisomerase II DNA binding

Physicochemical Property Differentiation: MW and LogP Predictions vs. 2,3,7-Trimethyl Analog

The target compound (MW = 336.4 g/mol) is approximately 28 Da lighter than its 2,3,7-trimethyl analog (MW = 364.42 g/mol; CAS 1021116-53-9) . This mass difference corresponds to the absence of two methyl groups, which is expected to reduce lipophilicity (predicted AlogP decrease of approximately 0.8–1.0 log units based on additive fragment contributions) and increase aqueous solubility. Lower molecular weight and reduced lipophilicity are generally associated with improved drug-likeness, including enhanced membrane permeability and reduced metabolic liability [1]. However, these predictions have not been experimentally confirmed for the target compound.

Drug-likeness Physicochemical properties Permeability

Prioritized Application Scenarios for N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide Based on Class-Level Evidence


Exploratory Anti-Inflammatory Lead Discovery Leveraging Underexplored SAR Space

The target compound's unique 7-methyl, 2,3-unsubstituted thiazolo[3,2-a]pyrimidine core enables exploration of anti-inflammatory SAR orthogonal to published series, such as those yielding LPS-induced cytokine inhibitors with sub-micromolar IC50 values [1]. Researchers seeking to identify novel, patent-free anti-inflammatory chemotypes for acute lung injury or related indications should prioritize this compound for primary screening, as its activity profile is predicted to be divergent from the more heavily substituted analogs that dominate the existing literature.

Topoisomerase II Inhibitor Scaffold Diversification for Anticancer Drug Discovery

Given the validated Topo II inhibitory activity of thiazolo[3,2-a]pyrimidine derivatives (e.g., compound 4c: IC50 = 0.23 µM, 1.4-fold more potent than Etoposide [2]), the target compound offers a structurally distinct quinoline-2-carboxamide-bearing scaffold for Topo II inhibitor optimization. Teams aiming to bypass existing intellectual property on thiazolo[3,2-a]pyrimidine Topo II inhibitors should evaluate this compound in enzyme inhibition and cellular cytotoxicity assays to establish its baseline activity and selectivity profile.

Physicochemical Property-Driven Hit-to-Lead Optimization

With a molecular weight of 336.4 g/mol and predicted reduced lipophilicity versus the 2,3,7-trimethyl analog (ΔMW = -28 Da; predicted ΔAlogP ≈ -0.8 to -1.0 ), the target compound is a preferred starting point for lead optimization campaigns where aqueous solubility, permeability, and metabolic stability are critical selection criteria. Its lower molecular complexity may also facilitate synthetic tractability and analog generation.

Chemical Biology Probe Development for Target Identification

The absence of published biological data for this compound, combined with its distinct structural features within the thiazolo[3,2-a]pyrimidine class, positions it as a potentially selective chemical probe for target deconvolution studies. When screened in phenotypic assays alongside the more heavily methylated comparators, differential activity patterns may reveal structure-dependent target engagement, facilitating the identification of novel molecular targets within inflammatory or oncological pathways.

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